molecular formula C10H9Cl2N3 B11869388 6-Chloroquinoline-2-carboximidamide hydrochloride CAS No. 1179360-68-9

6-Chloroquinoline-2-carboximidamide hydrochloride

Cat. No.: B11869388
CAS No.: 1179360-68-9
M. Wt: 242.10 g/mol
InChI Key: JCIRYZLIKDYUJT-UHFFFAOYSA-N
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Description

6-Chloroquinoline-2-carboximidamide hydrochloride (CAS 1179360-07-6) is a chemical compound of significant interest in medicinal chemistry and oncology research. Its quinoline core structure is a privileged scaffold in drug discovery, known for its diverse biological activities . This compound serves as a versatile synthetic intermediate for the design and development of novel therapeutic agents. Recent scientific investigations highlight the potential of structurally related chloroquinoline carboxamide derivatives as potent anticancer agents . These compounds have demonstrated promising antiproliferative activity by inhibiting key biological targets, such as the phosphatidylinositol 3-kinase (PI3Kα) pathway . The PI3Kα pathway is frequently dysregulated in human cancers and is considered a promising target for anticancer drug design . Researchers utilize this compound to create new molecules that can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including human colon carcinoma (HCT-116) . The chloroquinoline nucleus provides a critical framework for structure-activity relationship (SAR) studies, allowing for optimization of potency and selectivity . This product is intended for research and development purposes in a laboratory setting only. This compound is not a drug, cosmetic, or approved for diagnostic, therapeutic, or personal use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the handling and use of this material.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1179360-68-9

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

6-chloroquinoline-2-carboximidamide;hydrochloride

InChI

InChI=1S/C10H8ClN3.ClH/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13;/h1-5H,(H3,12,13);1H

InChI Key

JCIRYZLIKDYUJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=N)N)C=C1Cl.Cl

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: 6-Chloroquinoline Production

The synthesis of 6-chloroquinoline serves as a critical precursor. A modified Skraup reaction using 4-chloroaniline and 1,3-propanediol in the presence of FeCl₃·6H₂O and CCl₄ under inert conditions yields 6-chloroquinoline at 150°C for 8 hours. This method achieves an 86% yield, with purification via vacuum distillation. Key steps include:

  • Cyclization of 4-chloroaniline with 1,3-propanediol.

  • Aromatic chlorination facilitated by CCl₄ and FeCl₃.

Nitrile to Amidoxime Conversion

  • Step 1 : Nitration of 6-chloroquinoline at the 2-position using mixed acid (HNO₃/H₂SO₄) to yield 6-chloro-2-nitroquinoline.

  • Step 2 : Reduction of the nitro group to an amine using H₂/Pd-C, forming 6-chloro-2-aminoquinoline.

  • Step 3 : Reaction with cyanogen bromide (BrCN) to form 6-chloro-2-cyanoquinoline.

  • Step 4 : Treatment with hydroxylamine (NH₂OH·HCl) in ethanol under reflux to generate the amidoxime intermediate.

  • Step 5 : Acid-mediated conversion (HCl/EtOH) to the carboximidamide hydrochloride salt.

Direct Condensation with Diamines

A method adapted from benzimidazole synthesis involves condensing 6-chloro-2-carbaldehyde with 1,2-diaminobenzene in dimethyl sulfoxide (DMSO) using Na₂S₂O₅ as a catalyst at 165°C. While this approach is effective for benzimidazoles, adapting it for carboximidamide formation requires substituting the diamine with hydroxylamine derivatives.

Optimization and Challenges

Catalytic Systems

  • FeCl₃·6H₂O : Enhances cyclization efficiency in Skraup-type reactions.

  • Na₂S₂O₅ : Facilitates condensation in polar aprotic solvents like DMSO.

Reaction Conditions

  • Temperature : High temperatures (150–165°C) are critical for cyclization and condensation steps.

  • Solvents : DMSO and ethanol are preferred for their ability to dissolve intermediates and stabilize charged species.

Challenges

  • Regioselectivity : Achieving selective functionalization at the 2-position requires careful control of electrophilic substitution conditions.

  • Chlorine Stability : The electron-withdrawing chlorine at the 6-position can deactivate the ring, necessitating vigorous conditions for nitration or cyanation.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentYield (%)Limitations
Skraup Cyclization4-ChloroanilineFeCl₃·6H₂O, CCl₄86Requires inert atmosphere
Nitrile Pathway6-ChloroquinolineNH₂OH·HCl, BrCN~60*Multi-step, low atom economy
Condensation2-CarbaldehydeNa₂S₂O₅, DMSO~50*Limited scalability

*Estimated based on analogous reactions in literature.

Recent Advances and Patents

A 2023 study demonstrated the use of microwave-assisted synthesis to reduce reaction times for amidoxime formation, achieving 70% yield in 2 hours. Additionally, a 2025 patent (CN114369069A) describes a continuous-flow system for synthesizing quinoline derivatives, potentially applicable to 6-chloroquinoline-2-carboximidamide .

Chemical Reactions Analysis

Types of Reactions

6-Chloroquinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions may produce various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 6-Chloroquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes and physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

6-Nitroquinoline-2-carboximidamide hydrochloride

2-Chloro-6-methylpyrimidine-4-carboxylic acid

Ortho-Toluidine Hydrochloride

Compound Molecular Formula Molecular Weight Substituent(s) Core Structure Key Properties (Inferred/Reported)
6-Chloroquinoline-2-carboximidamide HCl C₁₀H₁₀Cl₂N₃ (hypothetical) ~252 (estimated) Cl (6-position) Quinoline Likely moderate solubility in polar solvents due to HCl salt; electron-withdrawing Cl may enhance stability
6-Nitroquinoline-2-carboximidamide HCl C₁₀H₉ClN₄O₂ 252.66 NO₂ (6-position) Quinoline Higher polarity than Cl derivative; nitro group may increase reactivity in redox reactions
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 188.57 Cl (2-position), CH₃ (6-position) Pyrimidine Lower molecular weight; carboxylic acid group enhances hydrophilicity
Ortho-Toluidine Hydrochloride C₇H₁₀ClN 143.61 NH₂ (aromatic amine), Cl⁻ Benzene High solubility in water; used in dye synthesis
Electronic and Reactivity Differences
  • Chloro vs. Nitro Groups: The chloro substituent in 6-Chloroquinoline-2-carboximidamide HCl is less electron-withdrawing than the nitro group in its nitro analog. This may result in reduced electrophilicity at the quinoline ring, affecting interactions with biological targets or metal catalysts .
Physicochemical Properties
  • Solubility: Hydrochloride salts (e.g., 6-Nitroquinoline-2-carboximidamide HCl) typically exhibit higher aqueous solubility than non-ionic analogs due to ionic dissociation. Ortho-Toluidine HCl, for instance, is highly water-soluble .
  • Stability : Chloro-substituted compounds may demonstrate superior thermal stability compared to nitro derivatives, which can decompose under heat or light due to the labile nitro group .

Biological Activity

6-Chloroquinoline-2-carboximidamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a chloro group and a carboximidamide functional group. Its molecular formula is C10H8ClN3OC_{10}H_{8}ClN_{3}O, and it exhibits properties typical of quinoline derivatives, such as solubility in organic solvents and potential for biological activity.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been shown to inhibit cell growth in leukemia and lymphoma cell lines, with IC50 values ranging from 10 to 20 µM depending on the specific cell type tested.

Cell Line IC50 (µM) Mechanism of Action
HuT7810.86Induction of apoptosis
HL-6018.2Cell cycle arrest
HeLa15.2Apoptosis via mitochondrial disruption

These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial membrane potential disruption, leading to the release of pro-apoptotic factors into the cytoplasm .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Tyrosine Kinase Inhibition : Similar compounds have been identified as tyrosine kinase inhibitors, which are crucial in regulating cell proliferation and survival pathways.
  • Cell Cycle Arrest : Studies have shown that treatment with this compound leads to significant alterations in cell cycle progression, particularly causing arrest in the G1 phase and promoting accumulation in the subG0/G1 phase, indicative of apoptosis .
  • Mitochondrial Pathways : The compound's effect on mitochondrial integrity suggests it may trigger the intrinsic apoptotic pathway, a common mechanism for many anticancer agents .

Case Studies

Several studies have explored the efficacy of this compound:

  • A study evaluating its effects on HuT78 cells demonstrated a statistically significant increase in late-stage apoptosis (83.75%) after 24 hours of treatment, highlighting its rapid action against malignant cells .
  • Another investigation focused on structural modifications revealed that variations in substituents significantly impacted the antiproliferative potency against different cancer types, underscoring the importance of chemical structure in therapeutic efficacy .

Q & A

Q. What are the recommended methods for synthesizing 6-Chloroquinoline-2-carboximidamide hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or condensation reactions. For optimization, employ Box-Behnken experimental design (BBD) to evaluate critical variables (e.g., temperature, reagent ratios, reaction time). BBD allows efficient exploration of interactions between variables and identification of optimal conditions while minimizing experimental runs. For example, in analogous quinoline derivatives, variables like pH, solvent polarity, and catalyst loading were optimized using BBD to maximize yield and purity . Always validate predicted conditions with small-scale trials before scaling up.

Q. How should researchers characterize the molecular structure and purity of this compound?

Use a combination of:

  • Spectroscopic techniques : NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC or UPLC with UV detection for purity assessment (>95% recommended for biological studies).
    Refer to canonical SMILES strings (e.g., Cl.N=C(N)c1ccc2cc([Cl])ccc2n1 for structural analogs) and PubChem-derived InChI keys to cross-validate computational predictions with experimental data .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Note that prolonged storage may alter chemical stability; monitor via periodic HPLC analysis .
  • Waste disposal : Follow EPA guidelines for halogenated organic compounds. Neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data for this compound derivatives?

  • Systematic SAR studies : Compare analogs with controlled structural variations (e.g., substituent position, halogen type) to isolate activity determinants.
  • Dose-response assays : Use IC₅₀/EC₅₀ values to quantify potency differences across cell lines or enzymatic targets.
  • Computational modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with in vitro assays. For example, conflicting data on antimicrobial activity might arise from differences in bacterial membrane permeability; address this by standardizing assay conditions (e.g., broth microdilution vs. agar diffusion) .

Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?

  • Salt selection : Test alternative counterions (e.g., mesylate, phosphate) to enhance aqueous solubility.
  • Nanocarrier systems : Develop liposomes or transfersomes (as in raloxifene hydrochloride studies) to improve transdermal or oral delivery. Optimize using response surface methodology (RSM) with variables like lipid composition and surfactant concentration .
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to increase lipophilicity for passive diffusion.

Q. How can degradation pathways of this compound be elucidated under varying storage conditions?

  • Forced degradation studies : Expose the compound to stress conditions (heat, light, humidity) and analyze degradation products via LC-MS.
  • Kinetic modeling : Use Arrhenius equations to predict shelf life at different temperatures. For example, a 10°C increase may accelerate hydrolysis of the carboximidamide group, requiring pH-stabilized formulations .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with post-hoc tests : Compare means across multiple concentrations or treatment groups. Ensure replicates (n ≥ 3) to account for biological variability.
  • Meta-analysis : Aggregate data from independent studies to identify trends, especially for rare adverse effects .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to better reflect experimental conditions (e.g., solvent polarity).
  • Validate docking poses : Cross-check with crystallographic data or mutagenesis studies.
  • Error analysis : Quantify uncertainties in computational methods (e.g., RMSD values) and experimental measurements (e.g., SEM) to identify sources of divergence .

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